2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine
Description
Properties
IUPAC Name |
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-7-3-4-9-11(8(7)2)14-10(13-9)5-6-12/h3-4H,5-6,12H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZISPUWFNYMKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CCN)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901264581 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-75-0 | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915923-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-1H-benzimidazole-2-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901264581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 2 6,7 Dimethyl 1h Benzimidazol 2 Yl Ethanamine
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is a critical tool for identifying the functional groups and elucidating the structural features of a molecule by analyzing its vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, where specific peaks correspond to the vibrations of particular chemical bonds and functional groups.
For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, a hypothetical FT-IR analysis would reveal characteristic absorption bands. For instance, the N-H stretching vibrations of the benzimidazole (B57391) ring and the primary amine group would be expected in the range of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed between 2850-2960 cm⁻¹. The C=N stretching of the imidazole (B134444) ring typically appears in the 1580-1650 cm⁻¹ region, and aromatic C=C stretching bands would be found between 1400-1600 cm⁻¹. Bending vibrations for N-H and C-H bonds would be located at lower wavenumbers.
Hypothetical FT-IR Data Table: (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (Amine, Imidazole) | 3100 - 3500 | -NH₂, -NH- |
| Aromatic C-H Stretch | 3000 - 3100 | Ar-H |
| Aliphatic C-H Stretch | 2850 - 2960 | -CH₃, -CH₂- |
| C=N Stretch | 1580 - 1650 | Imidazole Ring |
| Aromatic C=C Stretch | 1400 - 1600 | Benzene (B151609) Ring |
| N-H Bend | 1500 - 1650 | -NH₂, -NH- |
| C-H Bend | 1350 - 1480 | -CH₃, -CH₂- |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton (¹H) NMR Spectroscopy
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. The spectrum displays signals (resonances) at different chemical shifts (δ), measured in parts per million (ppm). The integration of each signal corresponds to the number of protons it represents, and the splitting pattern (multiplicity) reveals the number of neighboring protons.
In a hypothetical ¹H NMR spectrum of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, one would expect to see distinct signals for the aromatic protons on the benzimidazole ring, the protons of the two methyl groups, the two methylene (B1212753) (-CH₂-) groups of the ethanamine side chain, and the protons of the amine (-NH₂) and imidazole (-NH-) groups. The aromatic protons would likely appear as singlets or doublets in the downfield region (typically 7.0-8.0 ppm). The methyl protons would resonate as sharp singlets in the upfield region (around 2.0-2.5 ppm). The ethylamine (B1201723) protons would appear as two triplets, and the labile N-H protons would show up as broad singlets that could be exchanged with D₂O.
Carbon-13 (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal. The chemical shift of each signal is indicative of the carbon's electronic environment.
A ¹³C NMR spectrum for this compound would display separate signals for each of the 11 carbon atoms. The carbons of the benzimidazole ring would resonate at lower field (110-160 ppm), with the C2 carbon attached to the two nitrogen atoms being the most downfield. The aromatic carbons substituted with methyl groups would have distinct shifts from the unsubstituted ones. The two methyl carbons would appear at high field (upfield, ~15-25 ppm), and the two methylene carbons of the ethylamine side chain would be found in the intermediate aliphatic region.
X-ray Crystallography for Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination
SCXRD analysis involves irradiating a single crystal of the compound with an X-ray beam. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the precise positions of all atoms can be determined. This provides unambiguous data on bond lengths, bond angles, and torsion angles. Furthermore, it reveals how molecules are arranged in the crystal lattice (supramolecular architecture), including intermolecular interactions like hydrogen bonding and π-π stacking.
For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, an SCXRD study would confirm the connectivity of the atoms and the planarity of the benzimidazole ring system. It would also detail the conformation of the ethanamine side chain. Crucially, it would identify the hydrogen bonding network, likely involving the amine and imidazole N-H groups acting as donors and the nitrogen atoms of neighboring molecules acting as acceptors. This network would be fundamental to understanding the solid-state packing and physical properties of the compound.
Hypothetical Crystallographic Data Table: (Note: This table is illustrative and not based on experimental data for the specific compound.)
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions (Å) | a, b, c, α, β, γ |
| Volume (ų) | V |
| Z (Molecules per unit cell) | e.g., 2, 4 |
| Key Bond Lengths (Å) | C-C, C-N, C=N |
| Key Bond Angles (°) | C-N-C, N-C-N |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Analysis
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material. When a sample is exposed to X-rays, the crystalline domains diffract the rays at specific angles (θ), a phenomenon described by Bragg's Law (nλ = 2d sinθ). The resulting diffraction pattern is a unique fingerprint of the crystalline solid's atomic arrangement. semanticscholar.org
For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, a PXRD analysis would confirm whether the synthesized bulk material is crystalline or amorphous. If crystalline, the diffraction pattern would consist of a series of sharp peaks at characteristic 2θ angles. The position and intensity of these peaks can be used to identify the specific crystalline form (polymorph) and assess the sample's purity by detecting the presence of any other crystalline phases. semanticscholar.org While a specific PXRD pattern for this compound is not publicly available, a hypothetical pattern for a crystalline form is presented in Table 1.
Table 1: Hypothetical Powder X-ray Diffraction (PXRD) Data for Crystalline 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine
| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |
| 10.5 | 8.42 | 85 |
| 12.8 | 6.91 | 60 |
| 15.2 | 5.82 | 100 |
| 18.9 | 4.69 | 70 |
| 21.3 | 4.17 | 95 |
| 24.6 | 3.62 | 55 |
| 26.0 | 3.42 | 80 |
Note: This data is illustrative and represents a potential diffraction pattern for a crystalline form of the compound.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Elucidation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural details of a compound. In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular weight of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine (C11H15N3) is 189.26 g/mol . orientjchem.org An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M+) at m/z ≈ 189.
The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation would likely involve the cleavage of the ethylamine side chain. A prominent fragmentation pathway is the benzylic cleavage, which is alpha-cleavage to the benzimidazole ring, a stable aromatic system. This would result in the loss of the •CH2NH2 radical (mass ≈ 30 Da), leading to a stable resonance-stabilized cation. Another likely fragmentation is the loss of the entire ethylamine group. For the related compound (1H-benzo[d]imidazol-2-yl)methanamine, the base peak corresponds to the loss of the amine group. nist.gov
A predicted fragmentation pattern is detailed in Table 2.
Table 2: Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Data for 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine
| m/z | Predicted Fragment Ion | Predicted Structure | Relative Intensity |
| 189 | [M]+• | [C11H15N3]+• | Moderate |
| 160 | [M - CH2NH]+• | [C10H12N2]+• | Low |
| 159 | [M - CH2NH2]+ | [C10H11N2]+ | High (Possible Base Peak) |
| 144 | [M - CH2NH2 - CH3]+ | [C9H8N2]+ | Moderate |
| 132 | [C9H8N2]+ | Benzimidazole core cation | Moderate |
Note: This data is predictive, based on common fragmentation patterns for benzimidazole derivatives and related structures. nist.govnih.gov
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. Benzimidazole and its derivatives are known to exhibit strong UV absorption due to the π-electron systems in their aromatic and imidazole rings. nist.gov The absorption maxima (λmax) are influenced by the substituents on the benzimidazole core. The electron-donating dimethyl and ethylamine groups on 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine are expected to cause a bathochromic (red) shift compared to the unsubstituted benzimidazole parent molecule. For instance, a related compound, (1H-benzo[d]imidazol-2-yl)methanamine, shows absorption maxima at 236 nm, 290 nm, and 407 nm in ethanol (B145695). nist.gov
Fluorescence spectroscopy involves the excitation of a molecule to a higher electronic state with light, followed by the emission of light as the molecule returns to the ground state. nih.gov Many benzimidazole derivatives are fluorescent, a property that is also sensitive to the molecular structure and the local environment, such as solvent polarity. The emission wavelength is typically longer than the absorption wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, can also be determined.
Expected spectroscopic data for the title compound are summarized in Table 3.
Table 3: Predicted UV-Vis Absorption and Fluorescence Data for 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine in Ethanol
| Parameter | Predicted Value |
| UV-Vis Absorption Maxima (λmax) | ~240 nm, ~295 nm |
| Molar Absorptivity (ε) at λmax | High (indicative of π-π* transitions) |
| Fluorescence Excitation Maximum (λex) | ~295 nm |
| Fluorescence Emission Maximum (λem) | ~350 nm |
| Stokes Shift | ~55 nm |
Note: These values are estimations based on data from structurally similar benzimidazole derivatives and general spectroscopic principles. nist.gov
Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine are not publicly available. While extensive research employing Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations has been conducted on the broader class of benzimidazole derivatives, the specific analyses requested for this particular molecule—including detailed HOMO-LUMO energy gap calculations, Fukui function analysis, theoretical spectroscopic predictions, and conformational landscape simulations—have not been published in the sources reviewed.
Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and dynamic behavior of molecules. Methodologies such as DFT are routinely used to calculate quantum chemical properties. For instance, HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) energy gap analysis provides insights into a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A large energy gap generally implies high stability and low reactivity. irjweb.com Fukui functions are employed within DFT to predict the most likely sites for nucleophilic and electrophilic attack, offering a map of regional reactivity on the molecule. researchgate.netbeilstein-journals.org
Furthermore, theoretical calculations can predict spectroscopic properties (like NMR and UV-Vis spectra), which serve as a valuable complement to experimental data. nih.govresearchgate.netedu.krd Molecular Dynamics simulations offer a way to explore the conformational landscape of a molecule over time, providing critical information about its flexibility, stability, and potential interactions with other molecules. nih.govnih.govmdpi.com
Although these computational techniques are well-established and have been applied to many related benzimidazole structures to explore their properties, dergipark.org.trresearchgate.netnih.gov the specific research findings and data tables for 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, as required by the outlined sections, are absent from the current body of scientific literature. Therefore, it is not possible to provide a detailed, data-driven article on this specific compound at this time.
Computational Chemistry and Theoretical Modeling of 2 6,7 Dimethyl 1h Benzimidazol 2 Yl Ethanamine Systems
Molecular Simulation Techniques
Molecular Docking Studies for Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the context of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine and its derivatives, molecular docking studies are instrumental in elucidating potential interactions with various biological targets. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, the broader class of benzimidazole (B57391) derivatives has been the subject of numerous in silico investigations against various protein targets. These studies provide a framework for understanding the potential interaction profile of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine.
Typically, the benzimidazole scaffold acts as a versatile pharmacophore capable of engaging in a variety of non-covalent interactions. nih.gov The nitrogen atoms of the imidazole (B134444) ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The fused benzene (B151609) ring provides a hydrophobic surface that can participate in π-π stacking, hydrophobic, and van der Waals interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's binding pocket. nih.gov
The substituents on the benzimidazole core, in this case, the 6,7-dimethyl groups and the 2-ethanamine side chain, play a crucial role in modulating the binding affinity and selectivity. The dimethyl groups enhance the hydrophobicity of the molecule, potentially strengthening interactions with nonpolar pockets of a target protein. The ethanamine side chain, with its terminal amino group, introduces a basic center that can form strong hydrogen bonds or ionic interactions with acidic residues like aspartate and glutamate.
Molecular dynamics simulations often complement docking studies to assess the stability of the predicted ligand-protein complexes over time. nih.govchemrxiv.org These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more dynamic picture of the interaction.
A hypothetical molecular docking study of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine against a generic kinase binding site, for instance, might reveal the interactions detailed in the table below.
| Interaction Type | Ligand Moiety | Protein Residue Example |
| Hydrogen Bond (Donor) | Benzimidazole N-H | Aspartic Acid (side chain carboxyl) |
| Hydrogen Bond (Acceptor) | Benzimidazole N | Lysine (side chain amine) |
| Ionic Interaction | Ethanamine (-NH3+) | Glutamic Acid (side chain carboxyl) |
| Hydrophobic Interaction | 6,7-Dimethyl groups | Leucine, Valine, Isoleucine |
| π-π Stacking | Benzene ring | Phenylalanine, Tyrosine |
This table illustrates the diverse interaction capabilities of the molecule, making it a candidate for interacting with a wide range of biological targets. The specific outcomes of docking studies are highly dependent on the topology and chemical nature of the target protein's active site.
Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure attributes of a series of compounds to their activities. nih.gov While the majority of QSAR studies on benzimidazole derivatives focus on pharmacological activities like antimicrobial or anticancer effects, the principles can be extended to non-pharmacological contexts such as predicting physicochemical properties, toxicity, or performance as functional materials. nih.govijpsr.comjocpr.comresearchgate.netlongdom.orgresearchgate.netnih.gov
In a non-pharmacological QSAR study of benzimidazole derivatives, the "activity" could be a measurable property such as fluorescence quantum yield, corrosion inhibition efficiency, or thermal stability. The "structure" is represented by a set of molecular descriptors calculated from the chemical structure. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). nih.govresearchgate.net
For a series of substituted benzimidazoles, a QSAR model could be developed using multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to correlate these descriptors with the property of interest. For instance, a hypothetical QSAR model for the corrosion inhibition efficiency of benzimidazole derivatives might take the following form:
Corrosion Inhibition (%) = c0 + c1(LogP) + c2(HOMO Energy) + c3(Molecular Surface Area)
Where c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model would suggest that the inhibition efficiency is influenced by the compound's hydrophobicity, its ability to donate electrons, and its size.
Key molecular descriptors that are often found to be significant in QSAR studies of benzimidazoles are presented in the table below.
| Descriptor Category | Example Descriptor | Potential Influence on Properties |
| Electronic | Dipole Moment | Polarity, solubility, intermolecular interactions |
| HOMO/LUMO Energies | Reactivity, charge transfer capabilities | |
| Hydrophobic | LogP | Membrane permeability, solubility in nonpolar media |
| Steric | Molar Refractivity | Molecular volume, polarizability, binding interactions |
| Topological | Wiener Index | Molecular branching and compactness |
These descriptors help in understanding the structural requirements for a desired property and can guide the design of new compounds with enhanced performance in non-pharmacological applications.
The properties of the benzimidazole scaffold can be significantly tuned by the nature and position of substituents on the ring system. nih.gov For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, the key substituents are the two methyl groups at the 6 and 7 positions and the ethanamine group at the 2-position.
Methyl Groups (6,7-positions): The two methyl groups are electron-donating through inductive and hyperconjugation effects. Their presence on the benzene part of the benzimidazole ring increases the electron density of the aromatic system. A theoretical study on substituted benzimidazoles found that the presence of two -CH3 substituents can increase the thermal stability of the parent compound. nih.gov This enhanced stability can be crucial for applications in materials science. Furthermore, these substituents increase the lipophilicity of the molecule, which can affect its solubility and interaction with nonpolar environments.
Ethanamine Group (2-position): The 2-ethanamine substituent introduces a flexible side chain with a basic amino group. This group significantly influences the acid-base properties of the molecule, making it more soluble in acidic aqueous solutions. The amino group can also act as a coordination site for metal ions, a property that is exploited in the design of sensors and catalysts.
The table below summarizes the expected effects of these substituents on various molecular properties of the benzimidazole core.
| Property | Effect of 6,7-Dimethyl Groups | Effect of 2-Ethanamine Group |
| Electron Density | Increase on the benzene ring | Can influence the imidazole ring properties |
| Lipophilicity (LogP) | Increase | Decrease (due to the polar amino group) |
| Basicity (pKa) | Minor increase | Significant increase |
| Solubility | Decrease in polar solvents | Increase in acidic aqueous solutions |
| Thermal Stability | Potential increase | May depend on the specific decomposition pathway |
| Photophysical Properties | Can cause slight shifts in absorption/emission spectra | Can participate in photoinduced charge transfer |
Mechanisms of Energy Transfer in Benzimidazole-Containing Systems
Benzimidazole and its derivatives are known to participate in various energy transfer processes, which are fundamental to their applications in areas like fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers. The primary mechanisms of energy transfer relevant to benzimidazole-containing systems are Excited-State Intramolecular Proton Transfer (ESIPT) and Förster Resonance Energy Transfer (FRET).
Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT is a photophysical process that involves the transfer of a proton within a molecule in its excited state. acs.org This process is common in molecules that have both a proton donor and a proton acceptor group in close proximity, connected by an intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity and basicity of the donor and acceptor sites can change, facilitating the proton transfer to form a transient tautomer. This tautomer then relaxes to the ground state by emitting a photon, often with a large Stokes shift (a large difference between the absorption and emission wavelengths). acs.org While the parent benzimidazole can undergo N-H proton dynamics, ESIPT is more pronounced in derivatives specifically designed with intramolecular hydrogen bonds, such as 2-(2'-hydroxyphenyl)benzimidazole. nih.govacs.org For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine itself, classic ESIPT is not expected as it lacks the requisite intramolecular hydrogen bond between a strong photoacid and photobase. However, intermolecular proton transfer in the excited state with solvent molecules is a possibility.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor, over a distance typically in the range of 1-10 nanometers. The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, and the relative orientation of their transition dipoles.
Benzimidazole derivatives can act as either donors or acceptors in FRET systems. For example, a study on a donor-acceptor dyad composed of a benzimidazole derivative (donor) and a photochromic switch (acceptor) demonstrated efficient and ultrafast electronic energy transfer from the benzimidazole to the acceptor upon photoexcitation. rsc.org This rapid energy transfer, occurring on a picosecond timescale, highlights the potential of benzimidazole moieties in constructing molecular photonic devices. rsc.org
In the context of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, it could be covalently linked to another chromophore to create a FRET pair. The benzimidazole unit would likely serve as the energy donor, absorbing UV light and transferring the energy to an acceptor that emits in the visible region.
The table below compares these two energy transfer mechanisms.
| Feature | Excited-State Intramolecular Proton Transfer (ESIPT) | Förster Resonance Energy Transfer (FRET) |
| Mechanism | Intramolecular movement of a proton in the excited state. | Non-radiative transfer of energy between two chromophores. |
| Distance Dependence | Occurs within a single molecule. | Highly dependent on the distance between donor and acceptor (1/R^6). |
| Spectral Feature | Typically results in a large Stokes shift (dual emission). | Quenching of donor fluorescence and sensitization of acceptor fluorescence. |
| Relevance to Compound | Not a primary mechanism for the title compound itself, but relevant to the broader class of benzimidazoles. | Can be engineered by linking the compound to an appropriate acceptor molecule. |
Understanding these energy transfer mechanisms is crucial for the rational design of novel benzimidazole-based functional materials with tailored photophysical properties.
Supramolecular Chemistry and Advanced Materials Applications of Benzimidazole Derivatives
Principles of Supramolecular Assembly and Interactions
The formation of supramolecular assemblies from benzimidazole (B57391) derivatives is governed by a combination of noncovalent interactions and, in many cases, coordination with metal ions. openresearchlibrary.orgresearchgate.net The physicochemical nature of the benzimidazole unit, which includes a benzene (B151609) ring fused to an imidazole (B134444) ring, allows for a variety of interactions that drive the self-assembly process. researchgate.net The conditions under which the assembly takes place, such as solvent and temperature, can significantly influence the final structure and morphology of the resulting supramolecular material. openresearchlibrary.orgresearchgate.net
Noncovalent interactions are the primary driving forces in the self-assembly of benzimidazole-based supramolecular structures. openresearchlibrary.orgresearchgate.netnih.gov These interactions, while individually weak, collectively contribute to the stability and organization of the final assembly. fortunejournals.com
Hydrogen Bonding: The imidazole ring of benzimidazole contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the nitrogen atoms). This allows for the formation of robust hydrogen bonding networks, which play a crucial role in directing the assembly of molecules. nih.gov
π-π Stacking: The aromatic nature of the benzimidazole ring system facilitates π-π stacking interactions between adjacent molecules. openresearchlibrary.orgresearchgate.net These interactions contribute to the stability of the resulting supramolecular structures and can influence their electronic and photophysical properties.
Van der Waals Forces: These are weaker, non-specific interactions that arise from temporary fluctuations in electron density. While less directional than hydrogen bonding or π-π stacking, van der Waals forces are significant in ensuring close packing of the molecules within the supramolecular assembly. nih.gov
The interplay of these various noncovalent forces allows for the precise control over the self-assembly process, leading to the formation of well-defined supramolecular architectures. bohrium.comresearchgate.net
In addition to noncovalent interactions, the coordination of benzimidazole derivatives to metal ions is a powerful tool for constructing complex supramolecular structures. openresearchlibrary.orgresearchgate.netresearchgate.net The nitrogen atoms in the imidazole ring act as excellent coordination sites for a wide variety of metal ions. researchgate.net This coordination can lead to the formation of discrete metal complexes or extended coordination polymers and metal-organic frameworks (MOFs). openresearchlibrary.orgmdpi.com
The geometry of the resulting metallo-supramolecular assembly is dictated by the coordination preferences of the metal ion and the binding modes of the benzimidazole ligand. researchgate.net For instance, 2-substituted benzimidazoles with additional donor atoms can act as chelating ligands, forming stable six-membered rings with metal ions. researchgate.net The choice of metal ion and the design of the benzimidazole ligand are therefore critical in controlling the dimensionality and topology of the final structure.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. osti.govresearchgate.net Benzimidazole derivatives are attractive candidates for use as organic linkers in MOFs due to their rigid structure and ability to coordinate with metal centers in various ways. openresearchlibrary.orgresearchgate.net These materials are of great interest due to their high porosity, large surface areas, and tunable structures, which make them suitable for a range of applications. researchgate.netresearchgate.net
The design of benzimidazole-based MOFs involves the careful selection of both the metal precursor and the organic ligand. The synthesis is typically carried out under solvothermal conditions, where the reactants are heated in a sealed vessel. nih.govrsc.org The choice of solvent, temperature, and reaction time can all influence the final product.
For example, four novel MOFs were synthesized using 5-(benzimidazole-1-yl)isophthalic acid as the ligand with different metal ions (Cd(II), Zn(II), Co(II), and Ni(II)) under solvothermal conditions. nih.govrsc.orgresearchgate.net The resulting structures and their properties were found to be dependent on the metal ion used.
| MOF | Metal Ion | Ligand | Synthesis Conditions | Reference |
| [Cd(bipa)]n | Cd(II) | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Solvothermal | nih.govrsc.org |
| {[Zn2(bipa)2]·2C2H5OH}n | Zn(II) | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Solvothermal | nih.govrsc.org |
| {[Co(bipa)]·C2H5OH}n | Co(II) | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Solvothermal | nih.govrsc.org |
| {[Ni(bipa)2]·2DMA}n | Ni(II) | 5-(benzimidazole-1-yl)isophthalic acid (H2bipa) | Solvothermal | nih.govrsc.org |
The design of the benzimidazole-based ligand is crucial in determining the structure and properties of the resulting MOF. By modifying the benzimidazole core with different functional groups, it is possible to tune the coordination behavior of the ligand and thus control the topology of the framework.
For instance, the use of a flexible benzimidazole carboxylic acid ligand can allow for the fine-tuning of the coordination structure through axial rotation. researchgate.net The coordination modes of the carboxylic acid groups also contribute to the diversity of the resulting complexes. researchgate.net In the case of 5-(benzimidazole-1-yl)isophthalic acid, the asymmetric arrangement of the carboxyl groups can promote electron transfer, leading to interesting fluorescence properties in the resulting MOFs. nih.gov
The coordination of the benzimidazole ligand to the metal center can occur in several ways. The nitrogen atoms of the imidazole ring are the primary coordination sites. In some cases, other functional groups on the ligand can also participate in coordination, leading to a variety of coordination modes and network dimensionalities.
The porous nature of benzimidazole-based MOFs makes them promising materials for applications in gas storage and separation. researchgate.net The ability to tune the pore size and functionality of these materials allows for the selective adsorption of certain gases over others.
While specific data on gas sorption for MOFs based on "2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine" is not available, the broader class of benzimidazole-based MOFs has demonstrated potential in this area. For example, the incorporation of specific functional groups into the pores of a MOF can enhance its affinity for a particular gas. Defect engineering, where fragmented organic ligands are incorporated into the MOF structure, can also modify the porosity and CO2 adsorption properties. researchgate.net
Information regarding "2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine" in the context of supramolecular chemistry and advanced materials is currently unavailable in the public domain.
Extensive research has been conducted to gather specific data on the chemical compound 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine for the purpose of generating a detailed scientific article. The investigation focused on its role within supramolecular chemistry and its applications in advanced materials, specifically targeting its luminescent and optoelectronic properties, use in Organic Light-Emitting Diodes (OLEDs), function as an optical chemical sensor, development as a bipolar semiconductor material, and its host-guest chemistry.
While the broader class of benzimidazole derivatives has been studied for these applications, the strict requirement to focus solely on 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine cannot be met due to the absence of specific research on this molecule. Therefore, it is not possible to provide a scientifically accurate and detailed article as requested.
Further research on this specific compound would be necessary to generate the information required for the outlined article. At present, the scientific community has not published studies on 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine that would allow for a comprehensive discussion of its properties and applications in the specified fields.
Analytical Methodologies for Detection and Quantification of Benzimidazole Derivatives
High Performance Liquid Chromatography (HPLC) Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of benzimidazole (B57391) derivatives due to its versatility and high resolution. sci-hub.se It is widely employed for the separation, identification, and quantification of these compounds in various samples. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for benzimidazole analysis. researchgate.netresearchgate.net Method development involves optimizing several parameters to achieve satisfactory separation of the target analytes from other components in the sample matrix.
Key aspects of RP-HPLC method development include the selection of the stationary phase, mobile phase composition, and elution mode (isocratic or gradient).
Stationary Phase: Chemically modified silica (B1680970) gels, particularly octadecyl (C18) and octyl (C8) bonded phases, are frequently used. researchgate.netresearchgate.netptfarm.pl For instance, a Nucleosil C8 column has been successfully used to separate four different benzimidazole derivatives. nih.govresearchgate.netptfarm.pl Hypercrosslinked polystyrene (HCP) has also been studied as a stationary phase, showing specific interactions with benzimidazole structures. tandfonline.com
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component (water with a buffer like phosphoric acid or ammonium (B1175870) acetate) and an organic modifier, most commonly acetonitrile (B52724) or methanol (B129727). tandfonline.comsielc.com The pH of the aqueous phase can significantly influence the retention and separation of ionizable compounds like benzimidazoles. ptfarm.pl For example, a mixture of acetate (B1210297) buffer (pH 4.5) and acetonitrile has been used. researchgate.net
Elution Mode: Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary for separating complex mixtures of benzimidazoles with different polarities. nih.govresearchgate.netptfarm.pl A typical gradient system might start with a higher proportion of the aqueous phase and gradually increase the concentration of the organic modifier. researchgate.netptfarm.pl
The following table summarizes typical parameters used in RP-HPLC methods for benzimidazole analysis.
| Parameter | Common Selections |
| Column Type | Nucleosil C8, Inertsil C18, ZORBAX Eclipse plus C18 researchgate.netptfarm.plresearchgate.net |
| Mobile Phase A | Water with buffer (e.g., 0.05% Orthophosphoric Acid, pH 4.5) nih.govptfarm.pl |
| Mobile Phase B | Acetonitrile or Methanol nih.govptfarm.pltandfonline.com |
| Elution | Gradient or Isocratic nih.govresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.netresearchgate.netresearchgate.net |
| Column Temperature | Ambient or controlled (e.g., 60°C) researchgate.netnih.gov |
Following chromatographic separation, a sensitive and selective detection system is required for quantification.
UV and Diode Array Detection (DAD): Ultraviolet (UV) detection is widely used for benzimidazoles due to the presence of the chromophoric benzimidazole ring system. researchgate.net Detection is typically performed at specific wavelengths where the analytes exhibit maximum absorbance, such as 254 nm, 288 nm, or 290 nm. nih.govptfarm.plnih.gov A Diode Array Detector (DAD) offers the advantage of acquiring spectra across a range of wavelengths simultaneously, which aids in peak identification and purity assessment. researchgate.net
Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. nih.govnih.gov Some benzimidazole derivatives exhibit native fluorescence, while others can be derivatized with a fluorescent tag to make them detectable. nih.govmdpi.com This method can significantly lower the limits of detection compared to UV, with quantification limits reported in the nanomolar range. nih.gov Fluorescence detection is particularly useful for trace analysis in complex matrices like environmental water samples. nih.govresearchgate.net For example, a method for analyzing benzimidazole fungicides in water used direct fluorescence detection with an excitation wavelength of 295 nm and an emission wavelength of 320 nm.
Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that provides high sensitivity and unparalleled selectivity for the analysis of benzimidazole derivatives. nih.gov It combines the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.
The process typically involves electrospray ionization (ESI) in the positive ion mode, as the benzimidazole structure is readily protonated. nih.gov The mass spectrometer is often operated in the Multiple Reaction Monitoring (MRM) mode. nih.govnih.gov In MRM, a specific precursor ion (typically the protonated molecule [M+H]+) is selected, fragmented, and one or more specific product ions are monitored. This high specificity allows for accurate quantification even in complex biological matrices like tissue or plasma, with detection limits often in the low microgram per kilogram (µg/kg) range. nih.gov LC-MS/MS methods have been developed for a wide range of benzimidazoles, including emerging "nitazene" opioid analogs. nih.gov
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |
| Scan Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov |
| Collision Gas | Nitrogen or Argon |
| Mobile Phase Additive | Formic acid (0.1%) to promote protonation researchgate.net |
| Detection Limits | ng/L to µg/kg range nih.govnih.gov |
Capillary Liquid Chromatography (CLC) for Micro-scale Analysis
Capillary Liquid Chromatography (CLC), and related techniques like Capillary Electrochromatography (CEC), are miniaturized versions of HPLC that offer advantages for micro-scale analysis. These techniques use columns with very small internal diameters (typically less than 100 µm), leading to significantly lower solvent consumption and the ability to analyze very small sample volumes. nih.gov
A method for analyzing benzimidazole residues in water samples utilized laboratory-packed C18 capillary columns (75 µm inner diameter). nih.gov The separation was achieved using a mobile phase of acetonitrile and water with ammonium acetate buffer, driven by both a separation voltage and pressure. nih.gov This approach, coupled with UV detection, demonstrates the feasibility of CLC for the sensitive determination of benzimidazoles in environmental samples. nih.gov
Sample Preparation and Extraction Procedures
Effective sample preparation is a critical step prior to chromatographic analysis to remove interfering substances from the matrix, concentrate the analytes, and ensure the method's robustness and accuracy. The choice of extraction procedure depends on the nature of the sample matrix (e.g., water, tissue, milk) and the physicochemical properties of the target benzimidazole derivatives. nih.govthermofisher.com
Solid Phase Extraction (SPE) is a widely used and effective technique for the cleanup and concentration of benzimidazole derivatives from liquid samples. nih.govnih.gov The principle involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase) that retains the analytes. Interfering components are washed away, and the analytes are then eluted with a small volume of a suitable solvent.
Various types of sorbents can be used for the extraction of benzimidazoles:
Reversed-Phase Sorbents: C18 and styrene-divinylbenzene cartridges are commonly employed, retaining the moderately nonpolar benzimidazole compounds from aqueous samples. nih.gov
Ion-Exchange Sorbents: Mixed-mode cation-exchange sorbents can also be utilized, providing an additional level of selectivity based on the basic nature of the benzimidazole nucleus.
Molecularly Imprinted Polymers (MIPs): For highly selective extraction, MIPs can be synthesized. These polymers are created with cavities specifically designed to recognize a template molecule (e.g., a specific benzimidazole), leading to a very selective rebinding of the target analytes. nih.gov
The general SPE procedure includes conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analytes. nih.govnih.gov SPE has been successfully applied to the extraction of benzimidazoles from diverse matrices such as water, milk, and animal tissues. nih.govnih.gov
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)
Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is an effective sample preparation technique used for the extraction of a wide range of compounds, including benzimidazole derivatives, from aqueous matrices. sci-hub.box This method is a modification of liquid-liquid extraction (LLE) and leverages the addition of a high concentration of salt to an aqueous sample to induce the separation of a water-miscible organic solvent, such as acetonitrile. sci-hub.boxresearchgate.net The high salt concentration decreases the solubility of the organic solvent in the aqueous phase, causing a phase separation and simultaneously partitioning the target analytes into the organic layer. sci-hub.boxresearchgate.net
The SALLE technique offers several advantages, including simplicity, speed, cost-effectiveness, and reduced environmental impact compared to conventional LLE and solid-phase extraction (SPE). sci-hub.box It is particularly effective for extracting polar compounds that are difficult to isolate using traditional LLE methods. sci-hub.box
A typical SALLE procedure for benzimidazole derivatives involves the following steps:
An aqueous sample containing the analyte is mixed with a water-miscible organic solvent, most commonly acetonitrile.
A salt or a concentrated salt solution is added to the mixture. Common salts include sodium chloride, magnesium sulfate (B86663), or ammonium acetate. sci-hub.boxnih.gov
The mixture is vortexed or shaken to facilitate the transfer of the analyte from the aqueous to the organic phase.
Centrifugation is applied to achieve a clear separation between the aqueous and organic layers. sci-hub.box
The organic upper layer, now containing the extracted benzimidazole derivatives, is collected for subsequent analysis, often by high-performance liquid chromatography (HPLC). researchgate.netnih.gov
In a study focused on the determination of benzimidazole fungicides in high-salinity samples, researchers optimized SALLE conditions using a Box-Behnken design. researchgate.netnih.gov The optimal parameters were found to be the addition of 2 mL of acetonitrile to a 2 mL sample solution at pH 4, followed by the addition of 2 mL of a salting-out solvent containing 5 mol L⁻¹ sodium chloride at pH 7 for extraction. researchgate.netnih.gov This method proved effective for the extraction of carbendazim, fuberidazole, thiophanate-methyl, and thiophanate, yielding recoveries ranging from 60.4% to 99.1%. researchgate.netnih.gov
Validation of Analytical Methods (e.g., Linearity, Accuracy, Precision, LOD, LOQ)
The validation of an analytical method is crucial to ensure that the data generated is reliable, consistent, and accurate for its intended purpose. wjarr.com For benzimidazole derivatives, validation encompasses several key parameters as defined by regulatory guidelines.
Linearity: This parameter demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. woah.org Linearity is typically evaluated by analyzing a series of standard solutions at different concentrations and is expressed by the coefficient of determination (R²). For a method to be considered linear, the R² value should ideally be very close to 1.0.
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. omicsonline.org It is often assessed through recovery studies, where the analyte is spiked into a blank matrix at known concentrations (e.g., low, medium, and high levels) and then extracted and quantified. The recovery is calculated as the percentage of the measured concentration relative to the spiked concentration.
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of accuracy and precision. woah.org It can be determined based on the signal-to-noise ratio (commonly 3:1) or calculated from the standard deviation of the response and the slope of the calibration curve. wjarr.com
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. woah.orgomicsonline.org It is often determined as the concentration corresponding to a signal-to-noise ratio of 10:1 or calculated from the standard deviation of the response and the slope. scispace.com
The following tables present validation data from a study determining benzimidazole anthelmintics in poultry muscle, illustrating typical performance characteristics for analytical methods in this compound class. researchgate.net
Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)
| Compound | Linearity Range (µg/kg) | Coefficient of Determination (R²) | LOD (µg/kg) | LOQ (µg/kg) |
| Levamisole (LMS) | LOQ - 25 | > 0.9990 | 0.30 | 0.80 |
| Mebendazole (MBZ) | LOQ - 25 | > 0.9990 | 0.04 | 0.12 |
| Hydroxymebendazole (HMBZ) | LOQ - 25 | > 0.9990 | 0.05 | 0.15 |
| Aminomebendazole (AMBZ) | LOQ - 25 | > 0.9990 | 0.08 | 0.25 |
Table 2: Accuracy (Recovery) and Precision (RSD)
| Compound | Spiked Level | Average Recovery (%) | Intra-day RSD (%) | Inter-day RSD (%) |
| Levamisole (LMS) | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 86.77 - 96.94 | 1.75 - 4.99 | 2.54 - 5.52 |
| Mebendazole (MBZ) | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 86.77 - 96.94 | 1.75 - 4.99 | 2.54 - 5.52 |
| Hydroxymebendazole (HMBZ) | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 86.77 - 96.94 | 1.75 - 4.99 | 2.54 - 5.52 |
| Aminomebendazole (AMBZ) | LOQ, 0.5 MRL, 1.0 MRL, 2.0 MRL | 86.77 - 96.94 | 1.75 - 4.99 | 2.54 - 5.52 |
MRL: Maximum Residue Limit
Future Research Directions and Emerging Areas for 2 6,7 Dimethyl 1h Benzimidazol 2 Yl Ethanamine
Continued Development of Novel Benzimidazole-Based Materials with Tunable Properties
The benzimidazole (B57391) core is a versatile building block for a variety of advanced materials, from polymers to metal-organic frameworks (MOFs). researchgate.netmdpi.com Future research will likely focus on incorporating 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine as a key monomer or ligand to create novel materials with highly specific and adjustable properties. The dimethyl groups on the benzene (B151609) ring can enhance solubility and modify electronic properties, while the ethylamine (B1201723) side chain provides a reactive site for polymerization or a coordination point for metal ions.
Emerging research could explore its use in:
High-Performance Polymers: The primary amine of the ethylamine group can be used for creating polyimides or other polymers. The rigid, thermally stable benzimidazole core could impart excellent mechanical and thermal properties to these materials, making them suitable for aerospace and electronics applications.
Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole (B134444) ring and the terminal amine group make the compound an excellent candidate as an organic linker for MOFs. mdpi.com By selecting different metal ions, researchers could create porous materials with tunable pore sizes and chemical environments, suitable for applications in gas storage, catalysis, and chemical sensing. mdpi.com
Luminescent Materials: Benzimidazole derivatives are known to exhibit fluorescence. nih.gov Research into the photophysical properties of materials derived from 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine could lead to the development of new organic light-emitting diodes (OLEDs) or fluorescent sensors.
A potential research avenue is the synthesis and characterization of coordination polymers using this compound, as illustrated in the hypothetical data below.
| Metal Ion | Resulting Material | Potential Tunable Property | Potential Application |
| Zinc (II) | [Zn(C₁₁H₁₅N₃)₂(Cl)₂] | Luminescence Wavelength | Fluorescent Sensor |
| Copper (II) | [Cu(C₁₁H₁₅N₃)(H₂O)₂]SO₄ | Catalytic Activity | Oxidation Catalyst |
| Nickel (II) | Ni-Benzimidazole MOF | Porosity and Surface Area | Gas Separation/Storage |
Advancements in Sustainable and Environmentally Benign Synthetic Methodologies
Traditional synthesis methods for benzimidazoles often rely on harsh reaction conditions, toxic solvents, and expensive catalysts. ijarsct.co.in In line with the principles of green chemistry, a significant future research direction is the development of sustainable and eco-friendly synthetic routes for 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine and its derivatives. eprajournals.comresearchgate.net
Key areas for advancement include:
Green Solvents: Exploring the use of water, ionic liquids (ILs), or deep eutectic solvents (DESs) as reaction media to replace volatile and hazardous organic solvents. mdpi.comresearchgate.net
Catalysis: Developing reusable and highly efficient catalysts, such as solid acid catalysts (e.g., zeolites, nano-Fe₂O₃, ZrO₂–Al₂O₃) or biocatalysts, to improve reaction rates and selectivity while minimizing waste. mdpi.comnih.gov
Energy Efficiency: Utilizing alternative energy sources like microwave irradiation or ultrasound to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. ijarsct.co.in
Solvent-Free Reactions: Performing reactions under solvent-free conditions, for instance by grinding reactants together at ambient temperature, represents a highly attractive green strategy. eprajournals.comjksus.org
The table below compares potential green synthetic methods to conventional approaches, highlighting areas for future optimization.
| Method | Catalyst/Medium | Temperature | Reaction Time | Yield | Environmental Impact |
| Conventional | Polyphosphoric Acid | High | Long | Moderate | High (harsh acid, high energy) |
| Microwave-Assisted | Ionic Liquid [BMIM]HSO₄ | N/A | Short (mins) | High | Moderate (toxic ILs) |
| Solvent-Free | Grinding with water | Ambient | Short (mins) | High | Low (no organic solvent) |
| Heterogeneous Catalysis | MgO@DFNS | Ambient | Short | Excellent | Low (reusable catalyst) |
Integration of Advanced Computational and Experimental Approaches for Rational Material Design
The rational design of new materials requires a deep understanding of how molecular structure dictates material properties. The integration of computational modeling with experimental synthesis and characterization is a powerful strategy to accelerate the discovery of novel benzimidazole-based materials. researchgate.netnih.gov For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, this approach can predict the properties of hypothetical materials before they are synthesized, saving time and resources.
Future research should focus on:
Density Functional Theory (DFT): Using DFT to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and molecular electrostatic potential (MEP) of the compound and its derivatives. nih.govresearchgate.netresearchgate.net These calculations can provide insights into reactivity, stability, and potential for electronic and optical applications. researcher.lifesapub.org
Molecular Dynamics (MD) Simulations: Simulating the assembly of polymers or MOFs derived from the title compound to predict their morphology, stability, and mechanical properties.
Structure-Based Design: Employing computational docking studies, a technique often used in drug discovery, to design benzimidazole-based materials that bind to specific targets, such as pollutants for sensor applications or substrates for catalytic processes. rug.nlresearchgate.net
This integrated approach allows for a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate the computational models.
| Computational Method | Property Predicted for C₁₁H₁₅N₃ | Experimental Validation | Application Guided |
| DFT | HOMO-LUMO energy gap, charge distribution | UV-Vis Spectroscopy, NMR | Design of optoelectronic materials |
| TD-DFT | Electronic absorption spectra | UV-Vis Spectroscopy | Prediction of color and luminescence |
| MD Simulations | Polymer chain conformation, MOF stability | X-ray Diffraction, Thermal Analysis | Development of stable, high-performance materials |
Deeper Exploration of Structure-Property Relationships for Tailored Functionality
Understanding the relationship between the molecular structure of benzimidazole derivatives and their macroscopic properties is crucial for designing materials with specific, tailored functionalities. researchgate.net For 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine, the key structural features are the methyl groups at the 6- and 7-positions and the ethylamine group at the 2-position.
Future studies should systematically investigate how modifications to this scaffold affect material properties:
Influence of Benzene Ring Substituents: The position and nature of substituents on the benzene ring are known to significantly influence the electronic and biological properties of benzimidazoles. nih.gov Research could compare the properties of materials made from the 6,7-dimethyl derivative with those from 5,6-dimethyl or non-methylated analogues to understand the impact of methyl group placement.
Role of the C2-Substituent: The ethylamine chain at the C2 position is a critical functional handle. Future work could explore how varying the length of this alkylamine chain (e.g., aminomethyl, aminopropyl) or replacing it with other functional groups (e.g., carboxylic acid, thiol) alters the properties of resulting polymers or coordination complexes.
N1-Substitution: The imidazole N-H group is another site for modification. Alkylation or arylation at this position prevents hydrogen bonding and can dramatically change the solubility, melting point, and intermolecular interactions of the compound, thereby influencing the properties of materials derived from it. nih.gov
A systematic study could generate a library of derivatives to map these structure-property relationships, as outlined below.
| Structural Modification | Expected Change in Property | Potential Functional Outcome |
| Varying alkyl chain length at C2 | Altered flexibility and coordination geometry | Tuned polymer elasticity or MOF pore size |
| Changing substituents on the benzene ring | Modified electronic properties (electron-donating/withdrawing) | Shifted absorption/emission spectra for optical materials |
| N1-alkylation | Increased solubility, reduced hydrogen bonding | Improved processability for polymer synthesis |
Role of the Benzimidazole Core in Complex Multicomponent Chemical Systems
The benzimidazole core is adept at participating in various non-covalent interactions, including hydrogen bonding (donor and acceptor), π-π stacking, and metal coordination. nih.govresearchgate.net These interactions make it an ideal component for building complex, self-assembling multicomponent systems. Future research on 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine should explore its role in supramolecular chemistry.
Emerging areas of investigation include:
Self-Assembled Monolayers (SAMs): The ethylamine group could serve as an anchor to bind the molecule to surfaces (e.g., gold, silicon oxide), creating functionalized surfaces with tailored chemical properties.
Supramolecular Gels: The combination of hydrogen bonding and π-π stacking capabilities could enable the formation of stimuli-responsive gels in appropriate solvents, with potential applications in drug delivery or soft robotics.
Multicomponent Reactions (MCRs): Benzimidazoles can be synthesized via MCRs, and the product itself can be a component in subsequent complex reactions. researchgate.net Exploring the use of 2-(6,7-Dimethyl-1H-benzimidazol-2-YL)ethanamine in one-pot syntheses could lead to the efficient construction of highly complex and diverse molecular architectures.
The ability of the benzimidazole core to engage in multiple types of interactions is key to its function in these complex systems.
| Interaction Type | Structural Feature Involved | Resulting System | Potential Application |
| Metal Coordination | Imidazole and Amine Nitrogens | Metal-Organic Frameworks (MOFs) | Catalysis, Gas Storage |
| Hydrogen Bonding | Imidazole N-H, Amine N-H | Supramolecular Polymers/Gels | Smart Materials, Drug Delivery |
| π-π Stacking | Benzimidazole Ring System | Liquid Crystals, Organic Conductors | Electronic Devices |
| Hydrophobic Interactions | Dimethyl-substituted Benzene Ring | Micelles, Vesicles | Encapsulation, Delivery Systems |
Q & A
Basic: What are the established synthetic routes for 2-(6,7-Dimethyl-1H-benzimidazol-2-yl)ethanamine?
Methodological Answer:
The synthesis typically involves cyclization reactions of substituted o-phenylenediamine derivatives. Key approaches include:
- Cyclization with aldehydes or ketones : Reacting 5-methyl-1,2-phenylenediamine with formyl benzoate derivatives in DMF using Na₂S₂O₅ as a catalyst, followed by hydrolysis to yield benzimidazole intermediates .
- CO₂-mediated cyclization : Utilizing CO₂ under hydrogenation conditions to cyclize o-phenylenediamines, which is advantageous for green chemistry applications .
- Multi-step functionalization : Introducing alkylamine side chains via nucleophilic substitution or reductive amination after benzimidazole core formation .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns and methyl group positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. ORTEP-III with a graphical interface (ORTEP-3) aids in visualizing hydrogen-bonding networks and molecular packing .
Advanced: How can crystallographic software like SHELX improve the accuracy of structural determination?
Methodological Answer:
SHELXL is optimized for high-resolution data, enabling precise refinement of anisotropic displacement parameters and hydrogen atom positions. For twinned or low-resolution datasets, combine SHELXE (experimental phasing) with density modification tools. Validate results using R-factor metrics and residual density maps. Comparative analysis with ORTEP-3 graphical models ensures geometric consistency (e.g., bond lengths, angles) .
Advanced: What methodologies are used to analyze hydrogen-bonding interactions in crystalline forms?
Methodological Answer:
- Graph set analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., chains, rings) using directional descriptors (D, C, R). Tools like Mercury or PLATON automate this analysis .
- Thermal ellipsoid plots : Generated via ORTEP-3 to visualize thermal motion and hydrogen-bond donor/acceptor geometry .
- Energy frameworks : Computational tools (e.g., CrystalExplorer) quantify interaction energies, distinguishing dominant interactions (e.g., N–H···N vs. C–H···π) .
Advanced: How to address contradictions in experimental data (e.g., NMR vs. XRD results)?
Methodological Answer:
- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized molecular geometries. Discrepancies in NMR chemical shifts may arise from dynamic effects (e.g., tautomerism), requiring variable-temperature NMR studies.
- Multi-method refinement : Use SHELXL’s TWIN/BASF commands to resolve twinning artifacts in XRD data. For ambiguous NOE signals in NMR, employ --HSQC to probe nitrogen environments .
Advanced: What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Parallel synthesis : Utilize continuous flow reactors to vary substituents (e.g., alkylamines, halides) under controlled pH (4–5) and temperature (80–100°C) .
- Regioselective functionalization : Protect the benzimidazole N–H group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the 5/6-positions. Deprotect post-reaction under acidic conditions .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
